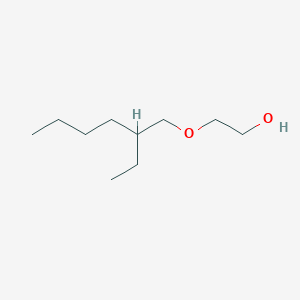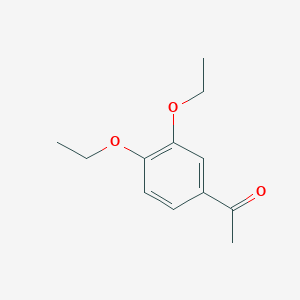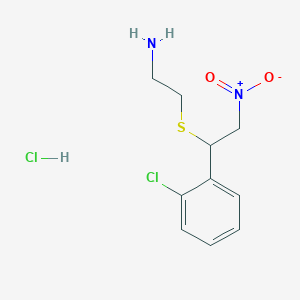
Nitralamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitralamine hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a potent nitrosating agent that can react with primary and secondary amines, leading to the formation of nitrosamines. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research.
Mécanisme D'action
Nitralamine hydrochloride acts as a nitrosating agent by reacting with primary and secondary amines to form nitrosamines. Nitrosamines can then react with DNA and proteins, leading to mutations and changes in their structure and function. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research.
Biochemical and Physiological Effects:
Nitralamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It can react with primary and secondary amines to form nitrosamines, which can then react with DNA and proteins, leading to mutations and changes in their structure and function. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using nitralamine hydrochloride in lab experiments include its ability to act as a potent nitrosating agent, which can be used to study the formation and properties of nitrosamines. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research. The limitations of using nitralamine hydrochloride in lab experiments include its toxicity and potential health hazards, which require careful handling and disposal.
Orientations Futures
For research on nitralamine hydrochloride include studying its potential health effects on humans and developing safer and more effective alternatives for its use in scientific research. Further studies are also needed to understand the mechanisms of action of nitrosamines and their role in the development of cancer. Additionally, research is needed to develop methods for the detection and prevention of nitrosamine formation in food and other products.
Méthodes De Synthèse
Nitralamine hydrochloride can be synthesized by the reaction of nitrous acid with an amine in the presence of hydrochloric acid. This reaction leads to the formation of nitrosating agents, which can then react with other amines to form nitrosamines. The synthesis process requires careful handling of the chemicals and should be carried out in a fume hood to prevent exposure to toxic fumes.
Applications De Recherche Scientifique
Nitralamine hydrochloride has been widely used in scientific research as a nitrosating agent to study the formation and properties of nitrosamines. Nitrosamines have been shown to be carcinogenic and mutagenic in animal studies, and their potential health effects on humans have been a subject of intense research. Nitralamine hydrochloride has also been used to study the effects of nitrosamines on DNA and protein synthesis, as well as their role in the development of cancer.
Propriétés
Numéro CAS |
1432-75-3 |
|---|---|
Formule moléculaire |
C10H14Cl2N2O2S |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
2-[1-(2-chlorophenyl)-2-nitroethyl]sulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O2S.ClH/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12;/h1-4,10H,5-7,12H2;1H |
Clé InChI |
GDTAMXIEGHVJQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCC[NH3+])Cl.[Cl-] |
Synonymes |
Nitralamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



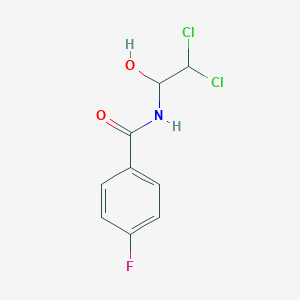


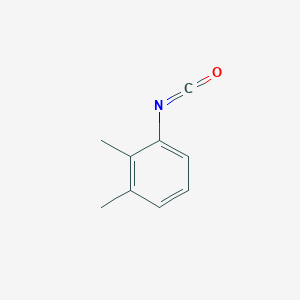


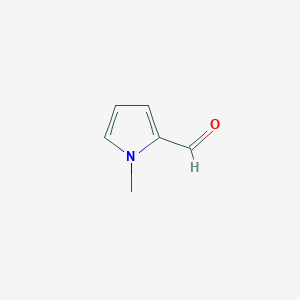



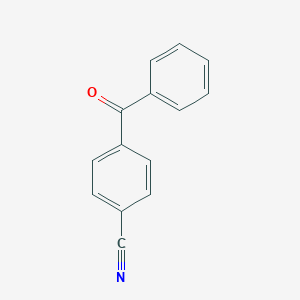
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
